5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine
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Description
The compound “5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyrimidine ring, and a piperidine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrazole and pyrimidine rings are aromatic and planar, while the piperidine ring is non-aromatic and can adopt a chair or boat conformation. The sulfonyl group attached to the piperidine ring is a good leaving group, which could have implications for the reactivity of the compound.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrazole ring could undergo electrophilic substitution, while the piperidine ring could undergo nucleophilic substitution . The sulfonyl group could also potentially be replaced by other groups in a substitution reaction.Future Directions
The study of pyrazole and pyrimidine derivatives is a very active area of research, particularly in the field of medicinal chemistry . Future research could involve synthesizing new derivatives of this compound and testing their biological activity. Additionally, computational studies could be used to predict the properties and reactivity of this compound.
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S/c1-23-13-15(11-22-23)14-9-20-18(21-10-14)27-16-4-7-24(8-5-16)28(25,26)17-3-2-6-19-12-17/h2-3,6,9-13,16H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCICJGWFYPFNEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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